Methyl 6-methyl-5-nitropicolinate
Description
Contextual Significance of Nitrated Pyridine (B92270) Esters in Organic Synthesis and Heterocyclic Chemistry
Nitrated pyridine esters are a class of heterocyclic compounds that serve as crucial building blocks and intermediates in the synthesis of more complex molecules. ontosight.ai The pyridine ring is a fundamental scaffold in many biologically active compounds, and the presence of both a nitro group and an ester moiety provides multiple avenues for chemical modification. nih.gov
The significance of this class of compounds stems from several key features:
Versatility in Synthesis : The pyridine core is a key component in numerous pharmaceuticals and agrochemicals. youtube.com The ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, offering a handle for further functionalization.
Reactivity of the Nitro Group : The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution. iust.ac.ir More importantly, the nitro group can be readily reduced to an amino group, a critical transformation for constructing various heterocyclic systems and introducing new functionalities. nih.gov This amino group is a key precursor for building fused ring systems or for introducing diverse substituents.
Modulation of Properties : The substituents on the pyridine ring, such as the nitro and ester groups, significantly influence the molecule's electronic properties, solubility, and reactivity. ontosight.ai This allows chemists to fine-tune the characteristics of synthetic intermediates for specific reaction pathways.
Direct nitration of pyridine itself is often inefficient due to the deactivation of the ring upon protonation of the nitrogen atom. researchgate.net Therefore, specialized methods, such as nitration using dinitrogen pentoxide followed by treatment with sulfur dioxide or bisulfite, have been developed to produce 3-nitropyridines effectively. researchgate.netntnu.no The synthesis of more complex substituted nitropyridines often involves multi-step sequences starting from pre-functionalized pyridine derivatives. rsc.orga2bchem.com This highlights the importance of having a toolbox of well-defined nitrated pyridine intermediates like Methyl 6-methyl-5-nitropicolinate for accessing target molecules that are otherwise difficult to synthesize.
Scope and Research Objectives of this Academic Outline
The objective of this article is to provide a focused academic overview of this compound based on its chemical identity and its relationship to the broader class of nitrated pyridine esters. The scope is strictly limited to its chemical significance and projected research applications within organic synthesis and heterocyclic chemistry. This analysis is based on established chemical principles and documented research on structurally analogous compounds. The content will not extend to pharmacological, toxicological, or administrative data, adhering to a purely chemical and synthetic perspective.
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-methyl-5-nitropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-7(10(12)13)4-3-6(9-5)8(11)14-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFJYSZUOGPXRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 6 Methyl 5 Nitropicolinate and Its Precursors
Direct Synthesis Strategies for Methyl 6-methyl-5-nitropicolinate
The most direct pathway to this compound involves a two-step sequence starting from a pre-existing picolinic acid derivative: nitration followed by esterification. This approach is favored for its efficiency, building upon a readily available scaffold.
The final step in the synthesis is typically the conversion of the carboxylic acid group of 6-methyl-5-nitropicolinic acid into a methyl ester. This is a standard organic transformation known as Fischer esterification. The reaction generally involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst.
Commonly used catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). rsc.orgumsl.edu The process often requires heating the reaction mixture to reflux for several hours to drive the equilibrium towards the ester product. umsl.eduenvironmentclearance.nic.in For example, a literature procedure for a similar substrate involves dissolving the picolinic acid derivative in methanol with p-TSA and warming the mixture to 65°C. rsc.org Another established method uses a catalytic amount of concentrated sulfuric acid in methanol, followed by a 24-hour reflux period. umsl.edu
Table 1: Typical Conditions for Esterification of Picolinic Acid Derivatives
| Reagent | Catalyst | Temperature | Reaction Time | Reference |
| Methanol | p-Toluenesulfonic acid (p-TSA) | 65°C | 75 minutes | rsc.org |
| Methanol | Concentrated Sulfuric Acid (H₂SO₄) | Reflux (60-70°C) | 6 - 24 hours | umsl.eduenvironmentclearance.nic.in |
Nitration Pathways on Substituted Pyridine (B92270) Rings
Introducing a nitro group onto a pyridine ring is a challenging electrophilic aromatic substitution. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophiles, making nitration more difficult than for benzene. wikipedia.orgyoutube.com Standard nitration often requires harsh conditions and can lead to a mixture of products or oxidation of substituents. youtube.comuiowa.edu
The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.com The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The reaction temperature must be carefully controlled to prevent side reactions. For the synthesis of the target compound, the precursor 6-methylpicolinic acid would be subjected to these conditions. The position of nitration is directed by the existing substituents on the ring.
Synthesis of Key Intermediates, including 6-methyl-5-nitropicolinic acid
The primary intermediate for the synthesis of the title compound is 6-methyl-5-nitropicolinic acid (CAS No. 24194-98-7). bldpharm.com The synthesis of this key intermediate starts with a simpler, commercially available pyridine derivative, 6-methylpicolinic acid (CAS No. 934-60-1). nih.gov
The synthesis proceeds via the electrophilic nitration of 6-methylpicolinic acid. The directing effects of the substituents on the pyridine ring are crucial for the regioselectivity of this reaction. The carboxylic acid group at the 2-position is an electron-withdrawing, meta-directing group, while the methyl group at the 6-position is an electron-donating, ortho- and para-directing group. Both groups cooperatively direct the incoming electrophile (the nitro group) to the 5-position, which is meta to the carboxylic acid and para to the methyl group. This alignment of directing effects facilitates the selective formation of 6-methyl-5-nitropicolinic acid. An industrial process for a similar compound involves heating a substituted pyridine with a mixture of nitric and sulfuric acid to high temperatures (158–160 °C) to achieve both oxidation and nitration. environmentclearance.nic.in
Advanced Synthetic Approaches and Chemo-selectivity Considerations
The inherent electronic properties of the pyridine ring necessitate advanced strategies to control the selectivity of reactions like nitration.
Achieving regioselectivity in the nitration of pyridines is a significant synthetic challenge. Due to the deactivating nature of the ring nitrogen, electrophilic substitution preferentially occurs at the 3-position (meta-position). wikipedia.orgacs.org However, the presence of other substituents can alter this preference.
To overcome the low reactivity and achieve specific substitution patterns, various methods have been developed. One approach involves the temporary modification of the pyridine ring. For instance, a multi-step sulfonation-nitration-desulfonation sequence can be used to direct the nitro group to a specific position. A more recent and advanced strategy involves a dearomatization-rearomatization process. This catalyst-free, one-pot method allows for the highly regioselective meta-nitration of pyridines under mild, open-air conditions. acs.org
The choice of nitrating agent can also dramatically influence the outcome. A study on azatricyclic systems showed that classical nitration with KNO₃-H₂SO₄ resulted in substitution at one position, whereas using tetrabutylammonium (B224687) nitrate-trifluoroacetic anhydride (B1165640) (TBAN-TFAA) led to exclusive nitration at a different site. nih.gov This highlights the critical role of the reagent system in directing the regiochemical outcome of the nitration.
While concentrated sulfuric acid is the most fundamental catalyst in nitration for generating the active electrophile, other catalytic systems have been employed to enhance efficiency and selectivity.
In some complex nitration sequences, metal-based catalysts are used. For example, a Chinese patent describes using cerous nitrate (B79036) (Ce(NO₃)₃) as a catalyst during the nitration step of a protected pyridine derivative, achieving high conversion rates. In other related preparations, mercury(II) sulfate (B86663) has been used to catalyze the sulfonation of pyridine, which can be a precursor step to a directed nitration. wikipedia.org These examples show that while the core chemistry relies on the nitronium ion, specialized catalysts can be integral to achieving the desired transformation in complex substrates.
Comparison of Synthetic Yields and Methodological Efficiency
Route 1 relies on more established and generally high-yielding transformations on pyridine systems. The Sandmeyer reaction, while requiring careful control of conditions, is a robust method for converting amino groups. The hydrolysis of nitriles and subsequent esterification are typically efficient processes.
Route 2 is more convergent, involving fewer steps. However, its efficiency is highly dependent on the regioselectivity of the final nitration step. Nitration of substituted pyridines can often lead to mixtures of isomers, which would necessitate challenging purification steps and result in a lower yield of the desired product. The deactivating nature of the ester group can also require harsh reaction conditions, potentially leading to lower yields due to degradation.
Below is a comparative table of estimated yields for each synthetic pathway.
Interactive Data Table: Comparison of Synthetic Route Efficiency
| Step | Route 1: From 2-Amino-6-picoline | Estimated Yield (%) | Route 2: From 6-Methylpicolinic Acid | Estimated Yield (%) |
| 1 | Nitration of 2-Amino-6-picoline | 70-85% | Esterification of 6-Methylpicolinic Acid | >95% |
| 2 | Sandmeyer Reaction (Cyanation) | 60-75% | Nitration of Methyl 6-methylpicolinate | 40-60% |
| 3 | Nitrile Hydrolysis | 85-95% | - | - |
| 4 | Fischer Esterification | 80-90% | - | - |
| Overall | Estimated Overall Yield | 30-50% | Estimated Overall Yield | 38-57% |
Methodological Efficiency Analysis:
Route 1 offers a more predictable outcome due to the well-defined nature of each reaction step. While it involves more transformations, the control over regioselectivity is a significant advantage. The primary challenge lies in the handling of potentially hazardous reagents in the Sandmeyer reaction.
Chemical Reactivity and Mechanistic Investigations of Methyl 6 Methyl 5 Nitropicolinate
Reactivity of the Methyl Group on the Pyridine (B92270) Ring
The methyl group at the 6-position of Methyl 6-methyl-5-nitropicolinate is not a mere spectator in the molecule's chemical transformations. Its reactivity is significantly influenced by the electronic landscape of the pyridine ring, which is rendered electron-deficient by the presence of the nitrogen atom and the strongly electron-withdrawing nitro group. This electron deficiency enhances the acidity of the protons on the methyl group, making it susceptible to a variety of reactions.
One of the primary reactions involving the 6-methyl group is oxidation . The electron-withdrawing nature of the adjacent nitro group and the pyridine nitrogen facilitates the oxidation of the methyl group to a formyl or carboxyl group. For instance, studies on related nitropicolines have shown that oxidation can be achieved using various oxidizing agents. While direct experimental data on this compound is not extensively documented in publicly available literature, the oxidation of the analogous 2-methyl-5-nitropyridine (B155877) to 5-nitro-2-tosyloxymethylpyridine has been reported, showcasing the susceptibility of the methyl group to functionalization. Similarly, the oxidation of 2-chloro-5-methyl-3-nitropyridine (B188117) to the corresponding carboxylic acid is a known transformation. nih.gov
Another significant reaction pathway for the methyl group is condensation . The enhanced acidity of the methyl protons allows for deprotonation by a suitable base, generating a carbanionic intermediate. This nucleophilic carbanion can then participate in condensation reactions with electrophiles, such as aldehydes or ketones. This type of reactivity is a hallmark of methyl groups positioned at the α- (2 or 6) or γ- (4) positions of the pyridine ring, as the resulting negative charge can be delocalized onto the electronegative nitrogen atom, providing resonance stabilization. nih.gov
The following table summarizes potential reactions of the methyl group based on the reactivity of analogous compounds.
| Reaction Type | Reagent/Conditions | Expected Product | Reference Compound |
| Oxidation | KMnO₄ or other oxidizing agents | Methyl 6-carboxy-5-nitropicolinate | 2-Chloro-5-methyl-3-nitropyridine nih.gov |
| Condensation | Aldehyde/Base | Styryl-type derivative | 2-Methyl-5-nitropyridine nih.gov |
General Reaction Pathways and Proposed Mechanisms
The reactivity of this compound is multifaceted, with several functional groups offering sites for chemical transformation. The general reaction pathways are dictated by the inherent electronic properties of the substituted pyridine ring and the nature of the attacking reagents.
Electronic Effects of Substituents on Pyridine Reactivity
The reactivity of the pyridine ring in this compound is governed by the cumulative electronic effects of its three substituents: the 6-methyl group, the 5-nitro group, and the 2-methyl ester group.
Nitro Group (-NO₂): As a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects, the nitro group at the 5-position strongly deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it significantly activates the ring for nucleophilic aromatic substitution (SNAr) , particularly at the positions ortho and para to it (positions 4 and 6). The presence of the nitro group makes the carbon atoms at these positions highly electrophilic and susceptible to attack by nucleophiles. In some instances, the nitro group itself can act as a leaving group in SNAr reactions.
Methyl Group (-CH₃): The methyl group at the 6-position is generally considered an electron-donating group through an inductive effect (+I) and hyperconjugation. pearson.com In the context of electrophilic substitution, it would typically act as an activating group and direct incoming electrophiles to the ortho and para positions. However, in this highly electron-deficient ring, its activating effect is largely overshadowed by the deactivating effect of the nitro group and the pyridine nitrogen. Its primary electronic influence is the acidification of its own protons, as discussed in section 3.3.
The combination of these electronic effects creates a highly polarized pyridine ring, with the carbon atoms at positions 4 and 6 being the most electrophilic and thus the primary targets for nucleophilic attack.
Steric Hindrance Considerations in Chemical Transformations
Steric hindrance, the spatial arrangement of atoms that can impede a chemical reaction, plays a crucial role in the reactivity of this compound. clockss.org The substituents on the pyridine ring can influence the accessibility of reactive sites for incoming reagents.
The methyl group at the 6-position and the methyl ester group at the 2-position are located ortho to the pyridine nitrogen. This arrangement can create steric crowding around the nitrogen atom, potentially hindering its ability to act as a Lewis base or to be protonated.
In the context of nucleophilic aromatic substitution , the methyl group at position 6 can sterically hinder the approach of a nucleophile to this position, even though it is electronically activated by the nitro group. This could lead to a preference for nucleophilic attack at the less hindered C-4 position. Similarly, the methyl ester at the 2-position can sterically shield the adjacent C-3 position from attack.
The reactivity of the methyl ester group itself can also be subject to steric effects. The adjacent methyl group at the 6-position can impede the approach of nucleophiles to the carbonyl carbon of the ester, potentially slowing down reactions like hydrolysis or amidation compared to an unhindered ester.
The following table provides a hypothetical comparison of reaction rates based on steric considerations in related pyridine derivatives.
| Reaction | Substrate | Relative Rate | Rationale |
| Nucleophilic Attack at C-6 | This compound | Slower | Steric hindrance from the 6-methyl group. |
| Nucleophilic Attack at C-4 | This compound | Faster | Less steric hindrance compared to C-6. |
| Ester Hydrolysis | This compound | Slower | Steric hindrance from the adjacent 6-methyl group. |
| Ester Hydrolysis | Methyl 5-nitropicolinate | Faster | Less steric hindrance at the ester group. |
Advanced Spectroscopic Characterization and Computational Chemistry Studies
Spectroscopic Analysis in Research Contexts
Spectroscopic methods are fundamental in the structural verification and analysis of Methyl 6-methyl-5-nitropicolinate, its precursors, and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Intermediates and Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation of organic molecules, including reaction intermediates and final products in the synthesis of picolinate (B1231196) derivatives. core.ac.ukresearchgate.net By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, chemists can confirm the atomic connectivity and chemical environment of the nuclei within the molecule. researchgate.netnumberanalytics.com
The study of reaction mechanisms heavily relies on NMR to detect and characterize transient intermediates. numberanalytics.comresearchgate.net Techniques like in-situ NMR monitoring allow for the real-time tracking of reactant consumption and product formation, providing kinetic and mechanistic insights. chemrxiv.orguni-regensburg.de For example, in the synthesis of related nitropyridines, NMR can be used to follow the nitration process and identify intermediates like N-nitropyridinium salts. psu.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | H-3 | ~8.0 - 8.5 | d |
| ¹H | H-4 | ~7.5 - 8.0 | d |
| ¹H | 6-CH₃ | ~2.5 - 2.7 | s |
| ¹H | COOCH₃ | ~3.9 - 4.1 | s |
| ¹³C | C=O | ~165 | s |
| ¹³C | C-2 | ~150 | s |
| ¹³C | C-3 | ~135 | d |
| ¹³C | C-4 | ~125 | d |
| ¹³C | C-5 | ~145 | s |
| ¹³C | C-6 | ~158 | s |
| ¹³C | 6-CH₃ | ~20 | q |
| ¹³C | COOCH₃ | ~53 | q |
Note: These are estimated values based on analogous structures. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wiley.com For this compound, IR spectroscopy can confirm the presence of its key functional groups: the ester, the nitro group, and the substituted pyridine (B92270) ring.
The most characteristic absorptions for this compound would be the strong carbonyl (C=O) stretch of the methyl ester, typically found in the region of 1735-1750 cm⁻¹. vscht.cz The nitro group (NO₂) exhibits two strong and characteristic stretching vibrations: an asymmetric stretch usually around 1550 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹. spectroscopyonline.com The presence of both peaks is a strong indicator of a nitro-containing compound. spectroscopyonline.com Additionally, C-H stretching vibrations from the aromatic ring and the methyl groups would appear just below and above 3000 cm⁻¹. vscht.czspectroscopyonline.com Vibrations corresponding to the C=C and C=N bonds within the pyridine ring are expected in the 1400-1600 cm⁻¹ fingerprint region. vscht.cz
IR spectroscopy is also highly effective for reaction monitoring, often using in-situ probes like Attenuated Total Reflectance (ATR). mt.comjasco-global.com By tracking the appearance or disappearance of characteristic absorption bands in real-time, chemists can follow the progress of a reaction. numberanalytics.comnumberanalytics.com For example, during the synthesis of this compound, one could monitor the appearance of the strong NO₂ and C=O stretching bands to confirm the successful nitration and esterification steps.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester (C=O) | Stretch | 1735 - 1750 | Strong |
| Nitro (NO₂) | Asymmetric Stretch | 1530 - 1560 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Alkyl C-H | Stretch | 2850 - 3000 | Medium-Weak |
| Aromatic C=C/C=N | Ring Stretch | 1400 - 1600 | Medium-Variable |
| Ester C-O | Stretch | 1200 - 1300 | Strong |
Mass Spectrometry (MS) in Mechanistic Studies and Reaction Profiling
Mass spectrometry (MS) is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy. rsc.org For this compound, MS would be used to confirm its molecular weight and fragmentation pattern, which helps in structural confirmation.
In mechanistic studies, MS plays a crucial role in identifying reaction products and intermediates. For instance, in gas-phase reactions of nitropyridine derivatives, MS has been used to differentiate between isomeric products, such as distinguishing between a heterocyclic structure and a ring-opened isomer resulting from an SN(ANRORC) mechanism. core.ac.ukpurdue.edu Tandem mass spectrometry (MS/MS) can further probe the structure of ions by fragmenting them and analyzing the resulting daughter ions, offering deeper mechanistic insights. core.ac.uk This technique is invaluable for profiling complex reaction mixtures to identify byproducts and understand reaction pathways. rsc.org
X-ray Crystallography for Solid-State Structural Determination of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.orgmpg.de While a crystal structure for this compound itself is not reported, this technique is frequently applied to its derivatives or related picolinate complexes to establish their exact molecular geometry, conformation, and intermolecular interactions in the solid state. researchgate.netacs.orgnih.gov
For example, single-crystal X-ray diffraction studies on various picolinate derivatives have revealed detailed information on bond lengths, bond angles, and how the molecules pack in the crystal lattice. researchgate.nettandfonline.com Such studies on a derivative of this compound would unambiguously confirm the substitution pattern on the pyridine ring and provide precise measurements of the geometry of the methyl ester and nitro groups. This information is crucial for understanding structure-property relationships and for validating the results of computational models. tandfonline.com
Computational Chemistry and Theoretical Investigations
Computational methods, particularly quantum chemistry, are increasingly used to complement experimental data, providing a deeper understanding of molecular properties that can be difficult to measure directly.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. scispace.comunipd.it By solving approximations of the Schrödinger equation, DFT can predict molecular properties such as optimized geometries, vibrational frequencies (correlating to IR spectra), and NMR chemical shifts. nih.govnih.gov
For this compound, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), could be employed to:
Optimize the molecular geometry , predicting bond lengths and angles in the absence of experimental X-ray data. mahendrapublications.comresearchgate.net
Calculate vibrational frequencies , which aids in the assignment of experimental IR and Raman spectral bands. nih.gov
Analyze the electronic structure , including the distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mahendrapublications.comresearchgate.net The HOMO-LUMO energy gap is a key parameter that relates to the molecule's reactivity and electronic transitions. The presence of the electron-withdrawing nitro group and the ester group on the pyridine ring significantly influences the electronic distribution and reactivity, which can be quantified through DFT. researchgate.net
Compute Molecular Electrostatic Potential (MEP) maps , which visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net
Studies on similar molecules like 4-methyl-3-nitropyridine (B1297851) have shown that DFT is effective in predicting geometric parameters and electronic properties, indicating that such calculations would provide valuable insights into the characteristics of this compound. mahendrapublications.comresearchgate.net
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org The theory posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and is considered nucleophilic, while the LUMO is the innermost orbital without electrons and is considered electrophilic. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. imist.ma A small HOMO-LUMO gap suggests high reactivity, as it is easier to excite an electron from the HOMO to the LUMO.
For this compound, the distribution and energies of these frontier orbitals are influenced by its various functional groups. The electron-withdrawing nitro (NO₂) and methyl ester (-COOCH₃) groups are expected to lower the energy of the LUMO, increasing the molecule's susceptibility to nucleophilic attack. Conversely, the electron-donating methyl (-CH₃) group and the pyridine ring itself influence the energy and localization of the HOMO.
Computational studies, typically using Density Functional Theory (DFT), can precisely calculate the energies of these orbitals and map their electron density distributions. elixirpublishers.com Analysis of the atomic contributions to the HOMO and LUMO reveals the most probable sites for electrophilic and nucleophilic reactions.
Table 1: Predicted Frontier Molecular Orbital Contributions for this compound
| Molecular Fragment | Predicted Contribution to HOMO | Predicted Contribution to LUMO | Role in Reactivity |
| Pyridine Ring | High | High | Core scaffold for π-π interactions and charge distribution. |
| Nitro Group (5-position) | Low | Very High | Primary site for nucleophilic attack; strong electron-withdrawing character. |
| Methyl Group (6-position) | Moderate | Low | Electron-donating, influences HOMO energy. |
| Methyl Ester Group (2-position) | Low | High | Electron-withdrawing, contributes to electrophilic character at the carbonyl carbon. |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de It is an invaluable tool for predicting how different molecules will interact, particularly in identifying sites for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map is color-coded to represent different potential values: regions of negative potential (typically shown in red and yellow) are electron-rich and are favorable sites for electrophilic attack, while regions of positive potential (shown in blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.net Green areas represent neutral or zero potential.
In this compound, an MEP map would reveal distinct regions of varying electrostatic potential.
Negative Potential: The highest electron density is expected around the oxygen atoms of the nitro group and the carbonyl oxygen of the methyl ester group. These areas, appearing in red on an MEP map, are the most likely sites for interactions with electrophiles or hydrogen bond donors. researchgate.net
Positive Potential: Regions of positive potential are anticipated around the hydrogen atoms of the methyl groups. These blue-colored areas indicate electron-deficient sites prone to attack by nucleophiles.
This detailed charge distribution analysis helps in understanding the molecule's dipole moment and its potential for non-covalent interactions. imist.ma
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive picture of localized chemical bonds and lone pairs, closely resembling the familiar Lewis structure. uni-muenchen.detaylorandfrancis.com A key feature of NBO analysis is its ability to quantify the stabilizing effects of orbital interactions, particularly charge delocalization from filled "donor" orbitals to empty "acceptor" orbitals. taylorandfrancis.com The strength of these donor-acceptor interactions is estimated using second-order perturbation theory and is expressed as the stabilization energy, E(2). researchgate.netdergipark.org.tr
π-conjugation: Significant delocalization would be observed from the π orbitals of the pyridine ring to the antibonding π* orbitals of the nitro group and the carbonyl group of the ester.
Lone Pair Delocalization: Strong interactions are expected from the lone pair (LP) orbitals of the oxygen atoms in the nitro and ester groups into the antibonding σ* and π* orbitals of the adjacent bonds and the aromatic ring.
Hyperconjugation: Interactions involving the σ bonds of the methyl group (C-H) donating electron density into empty orbitals of the ring would also contribute to the molecule's electronic structure.
These charge transfer events, quantified by E(2) values, are crucial for understanding the electronic effects of the substituents on the pyridine ring.
Table 2: Hypothetical Major NBO Donor-Acceptor Interactions in this compound
| Donor NBO (Filled Orbital) | Acceptor NBO (Empty Orbital) | Type of Interaction | Predicted Stabilization Energy E(2) (kcal/mol) |
| LP (O) of Nitro Group | π* (N-C) of Pyridine Ring | Lone Pair -> Antibonding π | High |
| LP (O) of Carbonyl | π* (C-N) of Pyridine Ring | Lone Pair -> Antibonding π | Moderate |
| π (C-C) of Pyridine Ring | π* (N-O) of Nitro Group | π -> Antibonding π | High |
| σ (C-H) of Methyl Group | σ* (C-C) of Pyridine Ring | σ -> Antibonding σ | Low |
Conformation Analysis and Energetic Profiles
Conformational analysis investigates the different spatial arrangements of a molecule's atoms that result from rotation around single bonds. nih.gov These different arrangements, or conformers, often have different potential energies. An energetic profile is a graph of the molecule's energy as a function of one or more dihedral angles, which helps identify the most stable, low-energy conformations and the energy barriers between them. youtube.commdpi.com
For this compound, the primary degrees of rotational freedom that determine its conformational landscape are:
Rotation around the C2-C(ester) bond: This affects the orientation of the methyl ester group relative to the pyridine ring.
Rotation around the C(ester)-O bond: This determines the position of the ester's methyl group.
Rotation around the C5-N(nitro) bond: This alters the orientation of the nitro group relative to the plane of the pyridine ring.
Computational methods can systematically rotate these bonds and calculate the energy at each step to create a potential energy surface. The minima on this surface correspond to stable conformers, while the peaks represent transition states. The analysis would likely show that planar conformations, where the ester and nitro groups are coplanar with the pyridine ring, are energetically favored due to maximized π-conjugation. However, steric hindrance between the substituents might lead to slightly twisted, low-energy conformers. mdpi.com
Table 3: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Atoms Involved | Description of Rotation |
| τ₁ | N(ring)-C2-C(ester)=O | Rotation of the carbonyl group relative to the ring. |
| τ₂ | C2-C(ester)-O-C(methyl) | Rotation of the ester's methyl group. |
| τ₃ | C4-C5-N(nitro)-O | Rotation of the nitro group relative to the ring. |
Synthetic Utility and Research Applications of Methyl 6 Methyl 5 Nitropicolinate
As a Versatile Building Block in Organic Synthesis
The strategic placement of functional groups in Methyl 6-methyl-5-nitropicolinate makes it a highly adaptable component in the toolkit of synthetic organic chemists. The electron-withdrawing nitro group activates the pyridine (B92270) ring for nucleophilic aromatic substitution, while the ester and methyl groups offer sites for further chemical modification.
Precursor to Diverse Pyridine-Based Heterocycles
The chemical structure of this compound allows for its transformation into a wide array of pyridine-based heterocyclic systems. The nitro group can be readily reduced to an amino group, which can then participate in various cyclization reactions to form fused bicyclic and polycyclic heteroaromatic compounds. For instance, the resulting amino derivative can be diazotized and subjected to Sandmeyer-type reactions to introduce a variety of substituents. Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other condensation reactions to build more complex heterocyclic scaffolds.
General methods for the synthesis of substituted methyl pyridinecarboxylates, including related nitro-substituted compounds, have been established, underscoring the accessibility of this class of compounds as synthetic intermediates nih.gov. The reactivity of the nitro group and the ester functionality provides a platform for constructing a variety of heterocyclic systems, which are prevalent in medicinal chemistry and materials science.
Role in Multi-Step Synthetic Sequences for Complex Molecules
This compound serves as a valuable starting material in multi-step synthetic pathways aimed at the construction of complex molecular targets. Its utility has been demonstrated in the synthesis of specialized organic molecules where the pyridine core is a key structural element.
A notable example of a related compound, methyl 6-methylnicotinate (B8608588), is its use as a key intermediate in the synthesis of 6-methyl nicotine. biosynth.comgoogle.compatsnap.com This multi-step synthesis involves the reaction of methyl 6-methylnicotinate with γ-butyrolactone, followed by a series of transformations including ring-opening, reduction, halogenation, and amination to yield the final product. biosynth.comgoogle.compatsnap.com This highlights the role of such substituted pyridine esters in the systematic construction of complex, biologically relevant molecules. While this example does not involve the 5-nitro substituent, it demonstrates the principle of using such building blocks in intricate synthetic sequences. The presence of the nitro group in this compound offers additional synthetic handles that can be exploited in similarly complex total synthesis endeavors.
Integration into Agrochemical and Pharmaceutical Intermediate Synthesis (Focus on Chemical Design and Scaffolds)
The pyridine scaffold is a privileged structure in both the agrochemical and pharmaceutical industries due to its presence in numerous biologically active compounds. The specific substitution pattern of this compound makes it an attractive precursor for the design and synthesis of novel intermediates for these sectors.
The synthesis of intermediates for pharmaceuticals is a key application for related compounds. For example, 6-methylnicotinic acid and its esters are crucial intermediates in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib nih.gov. The manufacturing process of methyl 6-methylnicotinate from 2-methyl-5-ethylpyridine is well-established, indicating the industrial relevance of this class of compounds nih.govnih.govrsc.org. The introduction of a nitro group, as in this compound, provides a strategic point for further functionalization, allowing for the generation of diverse libraries of compounds for biological screening. Quinolines, which can be synthesized from pyridine derivatives, are known for their applications as pesticides and insecticides, suggesting a potential route for this compound in the agrochemical field nih.gov.
Applications in Coordination Chemistry and Metal Complexation (Focus on Ligand Design)
The pyridine-carboxylate moiety is a classic chelating ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The electronic and steric properties of this compound can be fine-tuned through its substituents, making it a designer ligand for the construction of novel metal-organic complexes with specific properties.
The coordination chemistry of picolinic acid and its derivatives is extensive. The introduction of a nitro group can significantly alter the electronic properties of the ligand, influencing the structure and function of the resulting metal complex. While direct studies on this compound as a ligand are not extensively documented, the behavior of related compounds provides valuable insights. For instance, coordination polymers and metal-organic frameworks (MOFs) are often constructed from polytopic organic linkers, and pyridine-based ligands are frequently employed nih.govresearchgate.nethhu.dechalmers.semdpi.com. The ability of the carboxylate group to bridge metal centers, combined with the coordinating ability of the pyridine nitrogen, makes this class of compounds suitable for the design of one-, two-, and three-dimensional coordination networks nih.govresearchgate.nethhu.dechalmers.semdpi.com. The methyl and nitro groups would further modulate the properties of such materials, potentially leading to applications in gas storage, catalysis, and sensing.
Exploration in Materials Science Research (Focus on Chemical Properties for Material Design)
The inherent properties of the this compound molecule, including its aromaticity, polarity, and potential for hydrogen bonding, make it an interesting candidate for the design of new functional materials. The nitro group, in particular, can impart unique electronic and optical properties to materials incorporating this building block.
The development of functional materials often relies on the precise arrangement of molecular components. As discussed in the context of coordination chemistry, this compound has the potential to act as a linker in the formation of coordination polymers and MOFs nih.govresearchgate.nethhu.dechalmers.semdpi.com. These materials are of great interest in materials science due to their tunable porosity and high surface areas, which are beneficial for applications in gas separation and storage mdpi.com. Furthermore, the incorporation of nitro-functionalized ligands can lead to materials with interesting photoluminescent or non-linear optical properties. The modular nature of MOF synthesis would allow for the systematic investigation of how the specific structure of this compound influences the properties of the resulting materials nih.govresearchgate.net.
Design and Synthesis of Chemical Probes for Biological Systems (Focus on chemical synthesis, not biological testing or clinical data)
Chemical probes are essential tools for elucidating biological processes. The design of these probes often involves the incorporation of a signaling moiety, such as a fluorophore, onto a scaffold that can interact with a specific biological target. The versatile chemistry of this compound makes it a candidate for the synthesis of novel chemical probes.
The synthesis of chemical probes often requires building blocks that can be readily functionalized. The reactive sites on this compound, particularly the nitro group which can be converted to a reactive amine, provide a handle for the attachment of fluorescent dyes or other reporter groups nih.govscispace.com. For example, the amino derivative could be coupled with a fluorophore-containing carboxylic acid to generate a fluorescent probe. The pyridine core itself can contribute to the binding affinity and selectivity of the probe for its target. While specific examples of chemical probes derived from this compound are not prevalent in the literature, the principles of probe design suggest its potential in this area. The development of fluorescent probes often involves the synthesis of heterocyclic systems that can exhibit desirable photophysical properties, a domain where this compound could serve as a valuable precursor nih.govresearchgate.net.
Analytical Methodologies for Research and Purity Assessment
Chromatographic Techniques for Reaction Monitoring and Purification
Chromatographic methods are indispensable tools for both the qualitative monitoring of synthesis reactions and the purification of Methyl 6-methyl-5-nitropicolinate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC is a powerful technique for separating this compound from starting materials, by-products, and other impurities. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. For nitropyridine compounds, C18 columns are frequently utilized. rsc.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comhelixchrom.comhelixchrom.com The inclusion of an acid, like formic acid or phosphoric acid, in the mobile phase can improve peak shape and resolution for pyridine-containing compounds. sielc.com UV detection is commonly used, as the nitroaromatic and pyridine (B92270) moieties exhibit strong absorbance in the UV region, typically around 254 nm. pressbooks.pub
Gas Chromatography (GC):
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another valuable technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. shimadzu.com The sample is vaporized and separated on a capillary column with a low-polarity stationary phase. The separated components are then detected by a mass spectrometer, which provides information on their mass-to-charge ratio, aiding in their identification. For picolinate (B1231196) derivatives, a low-bleed silicone-based capillary column is often employed. ualberta.ca The temperature of the injector and the oven are critical parameters that need to be optimized to achieve good separation without causing thermal degradation of the analyte. cifri.res.ininnovatechlabs.com
Interactive Data Table: Typical Chromatographic Conditions for the Analysis of this compound and Related Compounds
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-MS) |
| Column | Reverse-phase C18, 3-5 µm particle size | Low-polarity capillary column (e.g., 5% phenyl-95% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water gradient with 0.1% formic acid | Helium at a constant flow rate (e.g., 1 mL/min) |
| Flow Rate | 0.5 - 1.5 mL/min | 1 - 2 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm | Mass Spectrometer (MS) with Electron Ionization (EI) |
| Injection Volume | 5 - 20 µL | 1 µL (split or splitless injection) |
| Oven Temperature Program | Isothermal or gradient elution at ambient or slightly elevated temperature | Initial temperature at 60-80°C, ramped to 250-300°C at 10-20°C/min |
| Injector Temperature | Not applicable | 250 - 280°C |
| Detector Temperature | Not applicable | 280 - 300°C (MS transfer line) |
Advanced Purity Assessment Methods for Research-Grade Material
To ensure the high purity required for research applications, advanced analytical techniques are employed to supplement chromatographic data. These methods provide detailed structural information and can detect impurities that may not be resolved by chromatography alone.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. Electrospray ionization (ESI) is a soft ionization technique commonly used for this purpose, often yielding the protonated molecule [M+H]⁺. ualberta.ca
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group attached to the ring, and the methyl ester group. pressbooks.pub The chemical shifts, integration values, and coupling patterns of these signals allow for the unambiguous confirmation of the compound's structure. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to further elucidate the connectivity of the atoms within the molecule.
Interactive Data Table: Predicted Spectroscopic Data for this compound
| Analytical Technique | Predicted Data |
| High-Resolution Mass Spectrometry (HRMS) | Predicted m/z for [M+H]⁺: 197.0557 (Calculated for C₈H₉N₂O₄⁺) |
| ¹H NMR (400 MHz, CDCl₃) | Predicted chemical shifts (δ, ppm): ~8.8 (s, 1H, pyridine-H), ~8.2 (s, 1H, pyridine-H), ~4.0 (s, 3H, OCH₃), ~2.7 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | Predicted chemical shifts (δ, ppm): ~164 (C=O), ~155 (C-NO₂), ~150 (C-N), ~140 (C-CH₃), ~135 (C-H), ~125 (C-H), ~53 (OCH₃), ~18 (CH₃) |
Note: Predicted data is based on computational models and analysis of structurally similar compounds. Actual experimental data may vary.
Development of Quantitative Analytical Assays for Research Samples
The development of a robust quantitative analytical assay is essential for determining the precise concentration of this compound in research samples. HPLC is the most common platform for such assays due to its high precision, accuracy, and sensitivity.
A quantitative HPLC method typically involves the following steps:
Method Development and Optimization: This involves selecting the appropriate column, mobile phase, and detection wavelength to achieve a sharp, symmetrical, and well-resolved peak for the analyte, free from interference from other components in the sample matrix. nih.gov
Preparation of Calibration Standards: A series of standard solutions of this compound of known concentrations are prepared by accurately weighing a reference standard and dissolving it in a suitable solvent.
Generation of a Calibration Curve: The standard solutions are injected into the HPLC system, and the peak area response is plotted against the corresponding concentration to generate a calibration curve. A linear relationship between concentration and peak area is desired, with a correlation coefficient (R²) close to 1.000.
Method Validation: The developed method is validated according to established guidelines to ensure its reliability. Key validation parameters include:
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
By following these steps, a reliable and accurate quantitative HPLC assay can be established for the determination of this compound in research samples.
Future Research Directions and Emerging Trends
Catalyst Development for Specific Transformations of Nitropicolinates
The development of advanced catalysts is crucial for unlocking the full synthetic potential of nitropicolinates. mdpi.comtopsoe.com A key area of focus is the selective reduction of the nitro group, a transformation that opens doors to a wide range of valuable compounds. mdpi.com Scientists are designing novel organocatalysts and metal-based catalysts that can achieve high selectivity and efficiency under mild conditions. mdpi.comorganic-chemistry.org For instance, new organocatalysts have demonstrated broad applicability in the enantioselective reduction of nitroalkenes, a transformation relevant to nitropicolinate chemistry. organic-chemistry.org The exploration of biocatalysts also presents a green and highly specific alternative to traditional chemical methods. acsgcipr.org
Expansion of Synthetic Applications in Emerging Chemical Fields
Researchers are actively investigating the use of methyl 6-methyl-5-nitropicolinate and its derivatives in new and exciting areas of chemistry. taylorfrancis.comrsc.org One such area is materials science, where the unique electronic properties of these compounds make them promising candidates for applications in organic electronics. Another emerging application is in the field of coordination chemistry. The picolinate (B1231196) structure can act as a ligand, binding to metal ions to form complexes with potential catalytic or material applications. The synthesis of picolinate-based coordination polymers is an active area of research, with studies exploring their structural and functional properties. worldscientific.com
Advanced Mechanistic Insights through In Situ Spectroscopy and Reaction Monitoring
A deeper understanding of reaction mechanisms is essential for process optimization and the development of more efficient synthetic methods. snnu.edu.cn In situ spectroscopic techniques, such as FT-IR and NMR spectroscopy, are powerful tools for monitoring reactions in real-time. nih.govmdpi.comnih.gov These methods provide valuable data on the formation of intermediates and byproducts, helping to elucidate complex reaction pathways. nih.govmdpi.comrsc.org By gaining these mechanistic insights, researchers can identify rate-limiting steps and devise strategies to improve reaction outcomes, leading to higher yields and purities. mdpi.comrsc.org
Computational Design of Derivatives with Tailored Reactivity Profiles
Computational chemistry is playing an increasingly important role in the design of new molecules with customized properties. researchgate.net By using theoretical calculations, scientists can predict the reactivity of various picolinate derivatives and design new compounds with specific functionalities. worldscientific.comresearchgate.nettandfonline.com This "in silico" approach allows for the rapid screening of numerous potential candidates, saving significant time and resources in the laboratory. researchgate.net The insights gained from these computational studies can guide the synthesis of novel derivatives with enhanced performance for specific applications, such as in the development of new herbicides or pharmaceuticals. researchgate.netmdpi.com
Q & A
Q. Resolving discrepancies :
- Purity check : Re-crystallize or use column chromatography to remove impurities.
- Cross-validation : Compare data with structurally similar compounds (e.g., methyl picolinate derivatives) .
Advanced: What computational methods are suitable for modeling the electronic structure and stability of this compound?
Answer:
- DFT calculations : Use B3LYP/6-31G(d) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity predictions.
- Molecular Dynamics (MD) : Simulate solvation effects in common solvents (e.g., DMSO, methanol).
- Thermodynamic analysis : Calculate Gibbs free energy changes for tautomerism or decomposition pathways.
Data interpretation : Validate computational results with experimental DSC (Differential Scanning Calorimetry) or TGA (Thermogravimetric Analysis) data .
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation of nitro compound vapors.
- Spill management : Neutralize with inert absorbents (e.g., sand) and avoid water to prevent uncontrolled reactions.
- Storage : Keep in airtight containers away from reducing agents to prevent explosive decomposition .
Advanced: How can researchers address contradictory biological activity data for this compound in enzyme inhibition assays?
Answer:
- Assay standardization : Control variables like pH, temperature, and enzyme source (e.g., recombinant vs. native).
- Dose-response curves : Perform triplicate experiments to calculate IC₅₀ values with confidence intervals.
- Interference testing : Check for false positives caused by compound aggregation or solvent-DMSO interactions.
Statistical analysis : Apply ANOVA or multiple imputation methods to handle missing data and outliers .
Basic: What strategies are recommended for scaling up the synthesis of this compound without compromising yield?
Answer:
- Batch vs. flow chemistry : Transitioning from batch to continuous flow reactors improves heat management and reduces side reactions.
- Catalyst recycling : Use immobilized catalysts (e.g., silica-supported H₂SO₄) to minimize waste.
- In-line monitoring : Implement FTIR or PAT (Process Analytical Technology) to track reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
